NSC23925

Overview

Description

NSC23925 is a novel small molecule compound identified for its ability to reverse multidrug resistance in cancer cells. It has shown significant potential in preventing the development of resistance to chemotherapeutic agents, particularly in ovarian cancer and osteosarcoma . This compound works by inhibiting the overexpression of P-glycoprotein, a protein that pumps drugs out of cells, thereby reducing the effectiveness of chemotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: NSC23925 was identified through a high-throughput cell-based screening assay. The compound was synthesized and tested for its ability to inhibit P-glycoprotein and reverse multidrug resistance . The specific synthetic routes and reaction conditions for this compound are not widely published, but it involves the use of quinoline derivatives and other organic synthesis techniques .

Industrial Production Methods: given its potential as a therapeutic agent, it is likely that scalable synthetic methods are being developed to produce the compound in larger quantities for clinical use .

Chemical Reactions Analysis

Types of Reactions: NSC23925 primarily undergoes interactions with P-glycoprotein, inhibiting its function. It does not undergo significant oxidation, reduction, or substitution reactions under normal physiological conditions .

Common Reagents and Conditions: The compound is typically used in combination with chemotherapeutic agents such as paclitaxel. It increases the intracellular accumulation of these drugs by inhibiting the efflux function of P-glycoprotein .

Major Products Formed: The major product of the interaction between this compound and P-glycoprotein is the inhibition of drug efflux, leading to increased intracellular concentrations of chemotherapeutic agents .

Scientific Research Applications

NSC23925 has a wide range of scientific research applications, particularly in the field of oncology. It has been shown to:

- Prevent the development of multidrug resistance in ovarian cancer and osteosarcoma .

- Enhance the effectiveness of chemotherapeutic agents by inhibiting P-glycoprotein .

- Improve the long-term clinical outcomes in patients with drug-resistant cancers .

- Serve as a tool for studying the mechanisms of drug resistance and the role of P-glycoprotein in cancer cells .

Mechanism of Action

NSC23925 exerts its effects by directly inhibiting the function of P-glycoprotein, a protein that pumps drugs out of cells. By inhibiting this protein, this compound increases the intracellular accumulation of chemotherapeutic agents, thereby enhancing their cytotoxic effects . The compound also stimulates the ATPase activity of P-glycoprotein, which is a phenomenon observed in other P-glycoprotein inhibitors .

Comparison with Similar Compounds

NSC23925 is unique in its ability to specifically inhibit P-glycoprotein without affecting other drug resistance proteins such as MRP or BCRP . Similar compounds include:

- Verapamil: A calcium channel blocker that also inhibits P-glycoprotein but has broader effects on other cellular functions .

- Tariquidar: A potent P-glycoprotein inhibitor that has been studied for its ability to reverse multidrug resistance .

- NSC77037: Another compound that stimulates P-glycoprotein ATPase activity and inhibits its function, similar to this compound .

This compound stands out due to its selective inhibition of P-glycoprotein and its potential to prevent the development of multidrug resistance in cancer cells .

Biological Activity

NSC23925 is a compound that has garnered attention for its ability to reverse multidrug resistance (MDR) in various cancer types. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and implications for cancer therapy, supported by relevant data and case studies.

Overview of this compound

This compound was identified through high-throughput screening of over 2,000 small molecules aimed at reversing chemoresistance in cancer cells. It specifically inhibits P-glycoprotein (P-gp), a key player in drug efflux that contributes to MDR in cancer therapy . The compound has been shown to enhance the intracellular accumulation of various chemotherapeutic agents, including paclitaxel and doxorubicin, thereby restoring their cytotoxic effects against resistant cancer cells .

Inhibition of P-glycoprotein:

this compound acts primarily by inhibiting the efflux function of P-gp without altering its expression levels. This characteristic distinguishes it from other MDR modulators, which often increase P-gp expression . Studies demonstrate that this compound can stimulate ATPase activity associated with P-gp, suggesting a complex interaction that enhances drug retention within cells .

Prevention of MDR Development:

Research indicates that this compound not only reverses existing resistance but also prevents the development of MDR when used in combination with chemotherapeutics like paclitaxel. In vitro studies show that cells treated with paclitaxel alone developed resistance, while those treated with a combination of paclitaxel and this compound maintained sensitivity . This prevention is attributed to the compound's ability to inhibit the overexpression of P-gp during treatment.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound has been investigated in preclinical studies. Isomer NSC23925b has shown promising characteristics, including favorable absorption and limited toxicity in rodent models. It exhibits moderate inhibition of certain cytochrome P450 enzymes but does not significantly affect the metabolism of co-administered drugs like paclitaxel or doxorubicin . This suggests a lower risk of drug-drug interactions compared to other MDR modulators.

Case Studies and Research Findings

-

Ovarian Cancer:

In a study involving ovarian cancer cell lines, this compound effectively reversed paclitaxel resistance both in vitro and in vivo. The compound increased the accumulation of paclitaxel within resistant cells while preventing the emergence of resistance during treatment . -

Osteosarcoma:

Research on osteosarcoma demonstrated that this compound could prevent the development of MDR by inhibiting P-gp overexpression when used alongside paclitaxel. Cells treated with this combination maintained sensitivity to multiple cytotoxic agents .

Data Table: Summary of Biological Activity

Q & A

Basic Research Questions

Q. What is the primary mechanism of NSC23925 in reversing multidrug resistance (MDR) in cancer cells?

this compound selectively inhibits P-glycoprotein (Pgp), a membrane transporter responsible for effluxing chemotherapeutic agents like paclitaxel. By blocking Pgp-mediated drug expulsion, this compound increases intracellular drug accumulation, thereby preventing resistance development. Methodologically, this is validated via fluorescence-based efflux assays and Western blotting to quantify Pgp expression .

Q. Which experimental models are commonly used to study this compound’s efficacy?

In vitro models include SKOV-3 (ovarian cancer) and U-2OS (osteosarcoma) cell lines treated with this compound and chemotherapeutics (e.g., paclitaxel). Key endpoints are IC50 values (via cell viability assays) and apoptosis markers (e.g., caspase-3 activation). In vivo studies use xenograft mouse models to assess tumor regression and toxicity profiles (e.g., body weight, blood cell counts) .

Q. What are the standard protocols for evaluating this compound’s dose-dependent effects?

- Dose-response curves : Treat cells with this compound concentrations (e.g., 0.1–10 µM) alongside chemotherapeutics. Measure cell viability using MTT or ATP-based assays over 48–72 hours.

- Time-series analysis : Track viability at intervals (e.g., 24, 48, 72 hours) to identify optimal exposure duration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for this compound across studies?

Discrepancies may arise from differences in cell lines, drug exposure times, or assay methodologies. To address this:

- Standardize protocols : Use identical cell passage numbers, serum conditions, and assay platforms.

- Validate with orthogonal methods : Compare ATP-based viability assays with flow cytometry (apoptosis) or colony formation assays.

- Control for Pgp expression : Quantify baseline Pgp levels via qPCR or immunofluorescence to normalize results .

Q. What experimental design strategies minimize off-target effects when combining this compound with chemotherapeutics?

- Dual-control groups : Include cells treated with this compound alone and chemotherapeutic alone to isolate synergistic effects.

- Toxicity screening : Assess organ histology (e.g., liver, kidneys) and hematological parameters in animal models.

- Mechanistic validation : Use siRNA knockdown of Pgp to confirm that this compound’s effects are Pgp-specific .

Q. How can researchers optimize intermittent dosing schedules to prevent resistance in vivo?

- Pulsed vs. continuous dosing : Compare tumor regression in mice receiving this compound/paclitaxel combinations administered daily versus every 72 hours.

- Biomarker monitoring : Track Pgp expression (via immunohistochemistry) and apoptosis markers (e.g., survivin, Bcl-xL) in serial tumor biopsies.

- Pharmacokinetic analysis : Measure plasma drug levels to ensure this compound does not alter paclitaxel metabolism .

Q. What statistical approaches are recommended for analyzing this compound’s impact on drug retention?

- Paired t-tests : Compare intracellular paclitaxel accumulation (via HPLC) in this compound-treated vs. untreated cells.

- ANOVA with post-hoc tests : Analyze dose-response data across multiple concentrations.

- Survival analysis : Use Kaplan-Meier curves for in vivo studies to compare treatment groups .

Q. Methodological Guidance

Q. How to design a longitudinal study assessing this compound’s long-term efficacy?

- Endpoint selection : Include time-to-relapse, secondary resistance development, and metastatic potential.

- Data collection : Use high-content imaging for real-time tracking of tumor spheroid growth in 3D cultures.

- Power analysis : Calculate sample sizes based on preliminary effect sizes to ensure statistical validity .

Q. What techniques validate this compound’s specificity for Pgp over other ABC transporters?

- Competitive inhibition assays : Test this compound against ABCB1 (Pgp), ABCC1, and ABCG2 using membrane vesicles loaded with fluorescent substrates (e.g., calcein-AM).

- CRISPR/Cas9 knockout : Generate Pgp-null cell lines to confirm this compound’s effects are abolished in the absence of Pgp .

Q. How to address ethical considerations in this compound animal studies?

- Humane endpoints : Define criteria for early euthanasia (e.g., tumor volume >10% body weight).

- Blinded randomization : Assign treatment groups randomly to reduce bias.

- Institutional review : Submit protocols to ethics committees for approval, adhering to ARRIVE guidelines .

Q. Tables for Key Experimental Parameters

Properties

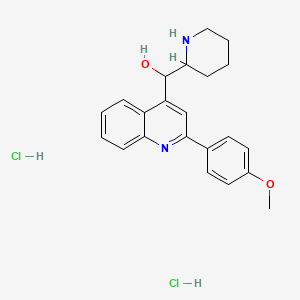

IUPAC Name |

[2-(4-methoxyphenyl)quinolin-4-yl]-piperidin-2-ylmethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2.2ClH/c1-26-16-11-9-15(10-12-16)21-14-18(17-6-2-3-7-19(17)24-21)22(25)20-8-4-5-13-23-20;;/h2-3,6-7,9-12,14,20,22-23,25H,4-5,8,13H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWOQHWZXLGPNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(C4CCCCN4)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858474-14-3 | |

| Record name | 858474-14-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.